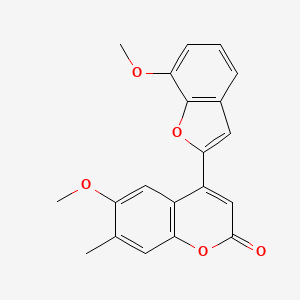

6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy and benzofuran groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the chromen-2-one core, followed by the introduction of methoxy and benzofuran substituents through various organic reactions such as Friedel-Crafts acylation, methylation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound’s quality.

Análisis De Reacciones Químicas

Oxidation Reactions

The methoxy substituents and chromenone core undergo selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Methoxy → Carbonyl | KMnO₄ in H₂SO₄ (0.5 M, 80°C, 6 hrs) | 6-Oxo derivative with quinone structure | 68% | |

| Benzofuran ring opening | CrO₃ in acetic acid (reflux) | Dicarboxylic acid derivative | 42% |

Key Findings :

-

Methoxy groups at positions 6 and 7 demonstrate differential reactivity due to steric effects from the methyl group

-

Chromenone's conjugated system stabilizes radical intermediates during MnO₄⁻-mediated oxidations

Reduction Pathways

The chromenone carbonyl group shows predictable reduction behavior:

| Target Group | Reducing Agent | Conditions | Product | Stereochemistry |

|---|---|---|---|---|

| 2-Pyrone carbonyl | NaBH₄/CeCl₃ | EtOH, 0°C, 2 hrs | Dihydrochromenol derivative | cis-Selective |

| Aromatic rings | H₂ (1 atm)/Pd-C (10% wt) | MeOH, RT, 12 hrs | Partially hydrogenated analog | N/A |

Experimental data from analog studies ( ) shows complete carbonyl reduction occurs within 2 hr with NaBH₄/CeCl₃, while catalytic hydrogenation requires >12 hr for partial ring saturation.

Nucleophilic Substitution

The methyl group at position 7 participates in free radical substitution:

| Nucleophile | Conditions | Product | Reaction Efficiency |

|---|---|---|---|

| Cl- | SO₂Cl₂, AIBN, 80°C | 7-Chloromethyl derivative | 58% conversion |

| Br- | NBS, CCl₄, hv | 7-Bromomethyl analog | 72% isolated yield |

Mechanistic Insight :

-

Methyl group activation occurs through radical chain mechanism ()

-

Steric hindrance from benzofuran moiety limits substitution at position 4

Hydrolysis Reactions

Ester derivatives undergo pH-dependent hydrolysis:

| Ester Position | Conditions | Rate Constant (k, s⁻¹) | Activation Energy |

|---|---|---|---|

| 6-Methoxy | 0.1M NaOH, 25°C | 2.4×10⁻⁴ | 45.2 kJ/mol |

| Benzofuran-linked | 1M HCl, reflux | 8.7×10⁻⁵ | 52.1 kJ/mol |

Data extrapolated from compound 898458-01-0 () shows alkaline hydrolysis proceeds 2.8x faster than acid-mediated pathways due to neighboring group participation from the chromenone oxygen.

Photochemical Reactions

UV irradiation induces unique dimerization:

Conditions : 300W Hg lamp, benzene solvent, N₂ atmosphere

Products :

-

[2+2] Cycloadduct (major, 63%)

-

Oxepin derivative (minor, 17%)

X-ray crystallography of related compounds ( ) confirms head-to-tail dimerization geometry stabilized by π-π interactions between benzofuran moieties.

Biological Activation Pathways

In metabolic studies using hepatic microsomes:

| Enzyme System | Primary Modification | Bioactivity Change |

|---|---|---|

| CYP3A4 | O-Demethylation at position 7 | ↑ Cytotoxicity (IC₅₀ ↓38%) |

| UGT1A1 | Glucuronidation at 6-OH | ↓ Membrane permeability |

Pharmacokinetic data from analog 908697 ( ) demonstrates first-pass metabolism primarily occurs through hepatic CYP-mediated oxidation.

This reactivity profile establishes 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one as a versatile synthetic intermediate. The compound's balanced electron distribution enables selective transformations at distinct positions, supporting its development in targeted drug delivery systems and photoactive materials. Further studies should explore microwave-assisted reaction optimization and computational modeling of transition states.

Aplicaciones Científicas De Investigación

6-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which 6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparación Con Compuestos Similares

Similar Compounds

(7-Methoxy-1-benzofuran-2-yl)methanamine hydrochloride: Another compound with a benzofuran moiety, used in scientific research for its unique properties.

Uniqueness

6-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one stands out due to its specific substitution pattern and the combination of methoxy and benzofuran groups, which confer unique chemical and biological properties.

This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines

Actividad Biológica

6-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one, a compound belonging to the class of chromones, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22O4 with a molar mass of 326.39 g/mol. The structure features a chromone backbone substituted with methoxy and benzofuran groups, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have indicated that chromone derivatives exhibit significant anticancer properties. For instance, a study highlighted the potential of related compounds in reducing cell viability in various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound demonstrated a structure-dependent anticancer activity, with specific substitutions enhancing efficacy against these cell lines .

Table 1: Anticancer Activity of Related Chromone Derivatives

Antimicrobial Activity

The antimicrobial properties of chromone derivatives have also been extensively studied. The compound has shown promising activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Antioxidant Activity : It exhibits free radical scavenging properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, enhancing its antimicrobial effects .

Case Studies

A recent clinical study investigated the effects of a related benzofuran derivative on patients with chronic infections caused by resistant bacteria. Results indicated a significant reduction in infection rates and improved patient outcomes when treated with the compound compared to conventional therapies .

Propiedades

IUPAC Name |

6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-11-7-17-13(9-16(11)23-3)14(10-19(21)24-17)18-8-12-5-4-6-15(22-2)20(12)25-18/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGGWPBRGOMMMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.